molecular formula C17H19N5OS B2932200 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine CAS No. 2310205-42-4

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine

Cat. No.: B2932200
CAS No.: 2310205-42-4
M. Wt: 341.43
InChI Key: IIWSUXAFRQZZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Properties: The compound features a thieno[3,2-d]pyrimidine core substituted at the 4-position with a piperidine ring. The piperidine moiety is further functionalized with a (6-methylpyrimidin-4-yl)oxy)methyl group (Figure 1). Its molecular formula is C₁₇H₁₉N₅OS (MW: 341.4 g/mol) . The Smiles string is Cc1cc(OCC2CCN(c3ncnc4ccsc34)CC2)ncn1, highlighting the integration of pyrimidine and piperidine subunits.

Therapeutic Relevance: Thieno[3,2-d]pyrimidine derivatives are widely explored as kinase inhibitors (e.g., PI3K, EGFR) and antiviral agents. The 6-methylpyrimidinyloxy-piperidine substituent in this compound may target hydrophobic pockets in enzymes or receptors, though specific biological data remain undisclosed .

Properties

IUPAC Name

4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-8-15(20-10-18-12)23-9-13-2-5-22(6-3-13)17-16-14(4-7-24-16)19-11-21-17/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWSUXAFRQZZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine generally involves multi-step processes that include the formation of various intermediates. Typically, the process starts with the preparation of 6-methylpyrimidin-4-yl chloride, which then undergoes nucleophilic substitution with a suitable alcohol to form 6-methylpyrimidin-4-yloxymethyl ether. Subsequently, this ether reacts with piperidin-4-ylamine under controlled conditions to yield 4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl intermediate. Finally, the thieno[3,2-d]pyrimidine moiety is introduced through a coupling reaction, often involving a palladium-catalyzed cross-coupling reaction under inert atmosphere.

Industrial production methods: In an industrial setting, the production of this compound may be streamlined using automated synthesizers and optimized reaction conditions to achieve higher yields and purity. Efficient purification techniques, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Common reagents and conditions used in these reactions:

  • Oxidation: Reactions are often conducted using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or chemical reductants such as sodium borohydride.

  • Substitution: Substitution reactions typically involve nucleophilic or electrophilic reagents under controlled temperature and pressure conditions.

Major products formed from these reactions: The products depend on the type of reaction but can include various modified thienopyrimidines, piperidine derivatives, and other functionalized organic molecules.

Scientific Research Applications

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine has numerous applications across various fields:

  • Chemistry: Utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: Investigated for its potential as a bioactive compound with various biological targets.

  • Medicine: Explored for its therapeutic properties, potentially as an anti-inflammatory, antiviral, or anticancer agent.

  • Industry: Used in the development of materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit a particular enzyme or bind to a receptor, thereby altering cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidine Core

GDC-0941 (PI3K Inhibitor)
  • Structure: Contains a 4-morpholino group and a 4-methanesulfonyl-piperazinylmethyl substituent.
  • Molecular Formula : C₂₃H₂₃N₇O₃S₂ (MW: 494.19 g/mol) .
  • Key Features :
    • Orally bioavailable with IC₅₀ = 3 nM against PI3Kα.
    • The sulfonamide group enhances solubility and target binding compared to the methylpyrimidinyloxy group in the target compound.
  • Clinical Status : Advanced to Phase II trials for cancer .
PI-3065 (PI3Kδ Inhibitor)
  • Structure : Substituted with a 4-morpholinyl group, 5-fluoroindole, and piperazinylmethyl chain.
  • Molecular Formula : C₂₇H₃₁FN₆OS (MW: 506.64 g/mol) .
  • Key Features :
    • Selective for PI3Kδ (IC₅₀ = 2.1 nM) due to the indole substituent.
    • Higher molecular weight and logP (2.64) suggest prolonged tissue retention versus the target compound .
HIV-1 RT Inhibitor (Compound 25a)
  • Structure: Features a sulfonamide-linked piperidine and a cyanoethenylphenoxy group.
  • Molecular Formula : C₂₉H₃₀N₆O₃S₂ (MW: 574.72 g/mol) .
  • Key Features: Binds to HIV-1 reverse transcriptase (Kd = 0.8 µM) via hydrophobic interactions. The cyanoethenyl group improves covalent binding compared to the non-reactive methylpyrimidinyloxy group in the target compound .

Piperidine/Piperazine-Substituted Analogues

Compound Molecular Formula Substituents Biological Target Activity/IC₅₀ Reference
Target Compound C₁₇H₁₉N₅OS 6-Methylpyrimidinyloxy-piperidine Undisclosed N/A
4-((4-((3-Cyano-3,5-dimethyl-[1,10-biphenyl]-4-yl)oxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)benzenesulfonamide C₃₄H₃₂N₆O₂S Biphenyloxy, sulfonamide Kinases/RTs Kd = 0.8 µM (HIV-1 RT)
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine C₂₃H₂₈N₈O₃S₂ Morpholino, methanesulfonyl-piperazine PI3Kα IC₅₀ = 3 nM

Key Observations :

  • Substituent Impact: Sulfonamide and morpholino groups (e.g., GDC-0941) improve solubility and target affinity, whereas alkyl/aryloxy groups (e.g., target compound) may prioritize membrane permeability .

Q & A

Q. Optimization Strategies :

  • One-Pot Synthesis : Reduces intermediate isolation steps, as seen in analogous thieno[3,2-d]pyrimidine derivatives using catalytic p-toluenesulfonic acid .
  • Temperature Control : Maintaining 40–60°C prevents side reactions during nucleophilic substitutions .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
CouplingDCM, NaOH, RT7599
Cyclizationp-TsOH, MeOH, 60°C8298

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the piperidine and thienopyrimidine moieties. For example, aromatic protons appear at δ 6.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 413.12) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .

Critical Note : Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or residual solvents .

Advanced: How can molecular docking studies inform the design of derivatives targeting specific enzymes?

Methodological Answer:

  • Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, where thienopyrimidines show affinity .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking. Adjust parameters (e.g., grid box size = 20 ų) to capture binding pockets .
  • Validation : Compare docking scores with experimental IC₅₀ values. For example, a derivative with a docking score of −9.2 kcal/mol exhibited IC₅₀ = 1.2 µM against E. coli DHFR .

Case Study : Modifying the 6-methyl group to a trifluoromethyl moiety improved hydrophobic interactions in a CRF-1 receptor model .

Advanced: What methodologies assess pharmacokinetic properties like metabolic stability?

Methodological Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and measure half-life (t₁/₂) via LC-MS .
    • Plasma Protein Binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability .
  • In Vivo Models : Administer to rodents and collect plasma for AUC calculations. For example, a thienopyrimidine analog showed t₁/₂ = 4.2 h in mice .

Key Consideration : LogP values >3 may indicate poor aqueous solubility, requiring formulation adjustments (e.g., nanoemulsions) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., DCM) .
  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Variability : Differences in MIC values (e.g., 2–16 µg/mL for antimicrobial activity) may stem from bacterial strain variability or inoculum size .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin for bacteria) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify trends .

Example : A thienopyrimidine showed IC₅₀ = 5 µM in one study but was inactive in another due to differing cell lines (HeLa vs. MCF-7) .

Advanced: What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce hepatotoxicity. For example, replacing methyl with methoxy lowered ALT/AST levels in rats .
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents. Start at 10 mg/kg and escalate using Fibonacci sequences .
  • Biomarker Monitoring : Track creatinine (renal toxicity) and bilirubin (hepatic toxicity) in serum .

Q. Table 2: Toxicity Mitigation Approaches

StrategyExample ModificationOutcomeReference
Polar Group Addition6-Methyl → 6-HydroxymethylReduced hepatotoxicity (ALT ↓40%)
Prodrug DesignEsterification of piperidineImproved solubility and safety margin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.